molecular formula C20H17N3O2 B5969445 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile

Número de catálogo B5969445
Peso molecular: 331.4 g/mol
Clave InChI: SBVDUGLWDWNCQF-NTCAYCPXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile, also known as PD153035, is a synthetic compound that belongs to the quinazoline family. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR is associated with the development and progression of various types of cancer. PD153035 has been extensively studied for its potential use in cancer therapy.

Mecanismo De Acción

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile is a reversible inhibitor of the EGFR tyrosine kinase, and its binding affinity is higher for the inactive conformation of the kinase.
Biochemical and Physiological Effects:
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells and suppress tumor growth in animal models. In addition, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile is a potent and selective inhibitor of the EGFR tyrosine kinase. It has been extensively studied for its potential use in cancer therapy. However, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile has some limitations for lab experiments. It is a synthetic compound that requires multi-step synthesis, which can be time-consuming and expensive. In addition, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile has low solubility in water, which can make it difficult to use in some experiments.

Direcciones Futuras

There are several future directions for the study of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile. One potential direction is the development of new analogs of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another potential direction is the combination of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile with other cancer therapies, such as chemotherapy and radiation therapy, to improve their efficacy. Finally, the study of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, may provide new insights into the treatment of cancer.

Métodos De Síntesis

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile can be synthesized using a multi-step process. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-nitrophenylacetoacetate. The nitro group is then reduced using palladium on carbon to give 4-chloro-3-aminophenylacetoacetate. The next step involves the reaction of 4-chloro-3-aminophenylacetoacetate with ethyl 2-bromo-2-cyanoacetate to form 2-(4-chloro-3-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile. The final step involves the reaction of 2-(4-chloro-3-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile with 4-propoxybenzaldehyde to give 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile.

Aplicaciones Científicas De Investigación

2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(4-propoxyphenyl)acrylonitrile works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.

Propiedades

IUPAC Name

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(4-propoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-11-25-16-9-7-14(8-10-16)12-15(13-21)19-22-18-6-4-3-5-17(18)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVDUGLWDWNCQF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.